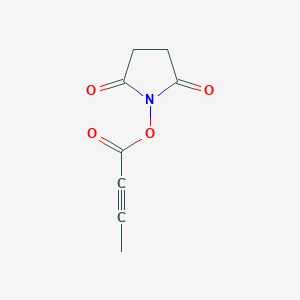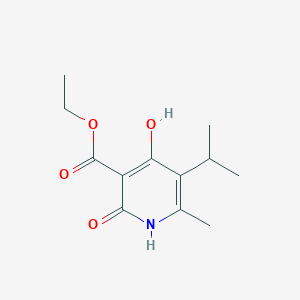![molecular formula C8H4ClF2NOS B6328592 4-[(Chlorodifluoromethyl)thio]phenyl isocyanate CAS No. 52072-48-7](/img/structure/B6328592.png)
4-[(Chlorodifluoromethyl)thio]phenyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Chlorodifluoromethyl)thio]phenyl isocyanate is a chemical compound that has garnered significant attention in various fields of research due to its unique properties and potential applications. This compound is characterized by the presence of a chlorodifluoromethylthio group attached to a phenyl ring, which is further connected to an isocyanate group. The combination of these functional groups imparts distinct chemical reactivity and versatility, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Chlorodifluoromethyl)thio]phenyl isocyanate typically involves the introduction of the chlorodifluoromethylthio group onto a phenyl ring, followed by the attachment of the isocyanate group. One common method involves the reaction of 4-chlorophenyl isocyanate with chlorodifluoromethylthiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-[(Chlorodifluoromethyl)thio]phenyl isocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with thiols to form thiourethanes.
Oxidation and Reduction Reactions: The chlorodifluoromethylthio group can undergo oxidation to form sulfoxides and sulfones.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used reagents for substitution and addition reactions.
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are typical oxidizing agents for converting the thio group to sulfoxides and sulfones.
Major Products
Ureas and Carbamates: Formed from reactions with amines and alcohols.
Thiourethanes: Resulting from addition reactions with thiols.
Sulfoxides and Sulfones: Produced through oxidation of the thio group.
Scientific Research Applications
4-[(Chlorodifluoromethyl)thio]phenyl isocyanate has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and probes for studying biological processes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Chlorodifluoromethyl)thio]phenyl isocyanate involves its reactivity with nucleophiles and electrophiles. The isocyanate group is highly reactive towards nucleophiles, leading to the formation of stable urea, carbamate, and thiourethane linkages. The chlorodifluoromethylthio group can undergo oxidation, affecting the compound’s overall reactivity and stability. These reactions are facilitated by the electronic and steric properties of the functional groups, which influence the compound’s interaction with molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(Trifluoromethyl)thio]phenyl isocyanate: Similar structure but with a trifluoromethyl group instead of a chlorodifluoromethyl group.
4-[(Methylthio)phenyl isocyanate: Contains a methylthio group instead of a chlorodifluoromethyl group.
4-[(Chloromethyl)thio]phenyl isocyanate: Features a chloromethyl group in place of the chlorodifluoromethyl group.
Uniqueness
4-[(Chlorodifluoromethyl)thio]phenyl isocyanate is unique due to the presence of the chlorodifluoromethylthio group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
1-[chloro(difluoro)methyl]sulfanyl-4-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NOS/c9-8(10,11)14-7-3-1-6(2-4-7)12-5-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMKUIAJUZMSBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)SC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
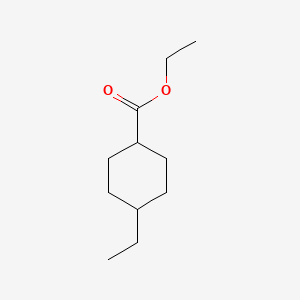
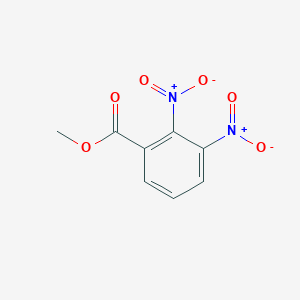
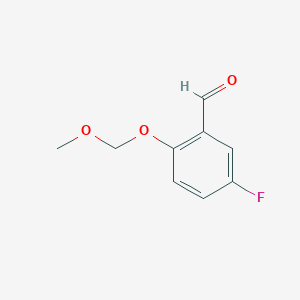
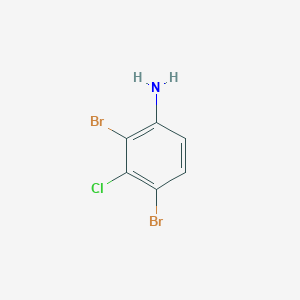
![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B6328563.png)
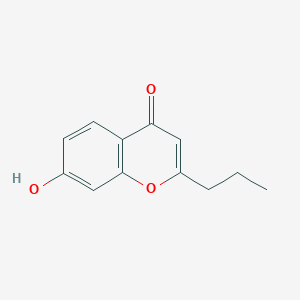
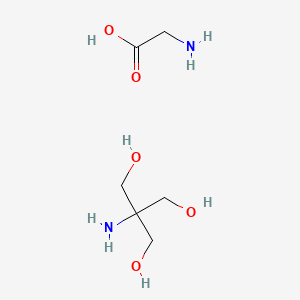
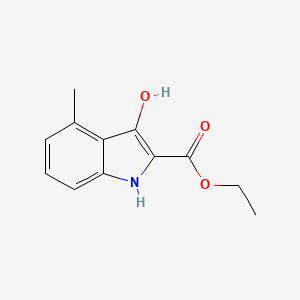
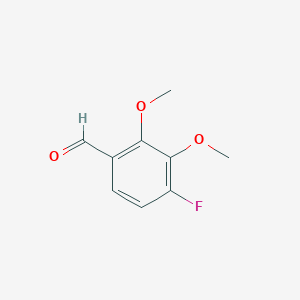
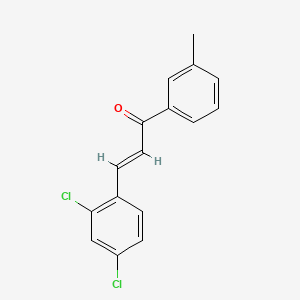
![4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline](/img/structure/B6328609.png)
